molecular formula C26H25N3O4S B304193 N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304193
M. Wt: 475.6 g/mol
InChI Key: FKDPKLCPJUMEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BIX-01294, is a small molecule inhibitor of the G9a and GLP histone methyltransferase (HMTase) enzymes. It was first identified in a high-throughput screening campaign designed to identify inhibitors of G9a and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide works by inhibiting the activity of the G9a and GLP histone methyltransferase enzymes, which are responsible for adding methyl groups to histone proteins. This methylation is a key epigenetic modification that plays a critical role in regulating gene expression. By inhibiting G9a and GLP, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide prevents the methylation of histones, which in turn leads to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide are primarily related to its ability to alter gene expression. By inhibiting G9a and GLP, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can affect the expression of a wide range of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to affect the expression of genes involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its specificity for G9a and GLP. This specificity allows researchers to selectively target these enzymes and study their role in various cellular processes. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied and is commercially available, making it a readily accessible tool for researchers.
One of the main limitations of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its relatively low potency compared to other histone methyltransferase inhibitors. This can make it difficult to achieve complete inhibition of G9a and GLP at lower concentrations, which can limit its usefulness in certain applications. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of G9a and GLP. Additionally, researchers are interested in studying the role of these enzymes in various disease states, including cancer and neurodegenerative diseases. Finally, there is interest in exploring the potential therapeutic applications of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and other histone methyltransferase inhibitors in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-acetylthiophene. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form a Schiff base, which is subsequently reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form the final product, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and to sensitize them to other chemotherapeutic agents.

properties

Product Name

N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-14-22(25(31)29-26-28-17-7-4-5-10-21(17)34-26)23(24-18(27-14)8-6-9-19(24)30)16-12-11-15(32-2)13-20(16)33-3/h4-5,7,10-13,23,27H,6,8-9H2,1-3H3,(H,28,29,31)

InChI Key

FKDPKLCPJUMEJY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.